molecular formula C16H11N B3060331 11H-Indeno[1,2-b]quinoline CAS No. 243-51-6

11H-Indeno[1,2-b]quinoline

Cat. No.: B3060331
CAS No.: 243-51-6
M. Wt: 217.26 g/mol
InChI Key: KUZOQBPSADEASZ-UHFFFAOYSA-N
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Description

11H-Indeno[1,2-b]quinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₆H₁₁N It is known for its unique structure, which combines an indene moiety with a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 11H-Indeno[1,2-b]quinoline involves a one-pot, three-component reaction. This method typically includes the Michael addition to enaminones, achieved through both microwave irradiation and conventional heating . Another approach involves the condensation reaction of ninhydrin with 1,2-phenylenediamines in ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as copper oxide supported on zeolite-Y, in ethanol under reflux conditions, has been investigated for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 11H-Indeno[1,2-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Various reduced derivatives with different functional groups.

    Substitution: Functionalized indenoquinoline derivatives with diverse applications.

Comparison with Similar Compounds

Comparison: 11H-Indeno[1,2-b]quinoline stands out due to its unique combination of indene and quinoline rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and advanced materials.

Properties

IUPAC Name

11H-indeno[1,2-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c1-3-7-14-11(5-1)9-13-10-12-6-2-4-8-15(12)17-16(13)14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZOQBPSADEASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC4=CC=CC=C4C=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946933
Record name 11H-Indeno[1,2-b]quinoline
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Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

243-51-6, 241-69-0
Record name 11H-Indeno[1,2-b]quinoline
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Record name 11H-Indeno(1,2-b)quinoline
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Record name 11H-Indeno[1,2-b]quinoline
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Record name 11H-Indeno[1,2-b]quinoline
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Record name 11H-indeno[1,2-b]quinoline
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Record name 11H-Indeno(1,2-b)quinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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